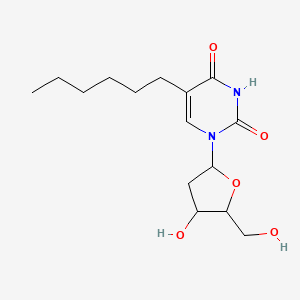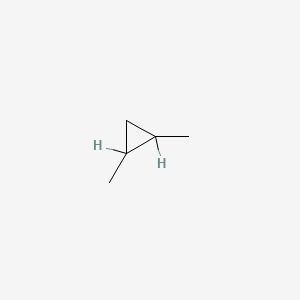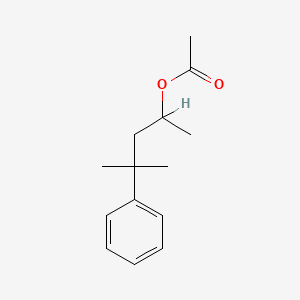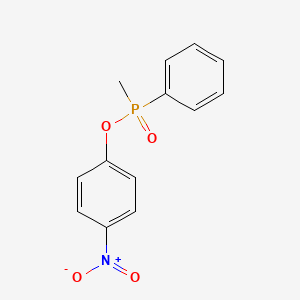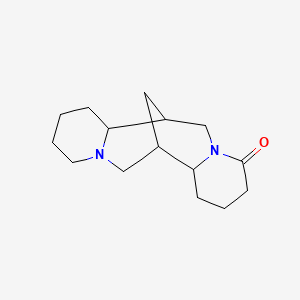
4-(Phosphonooxy)-L-threonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Phospho-4-hydroxy-L-threonine, also known as 4-(phosphonooxy)-threonine, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. O-Phospho-4-hydroxy-L-threonine is soluble (in water) and a moderately acidic compound (based on its pKa). O-Phospho-4-hydroxy-L-threonine exists in all eukaryotes, ranging from yeast to humans. O-Phospho-4-hydroxy-L-threonine participates in a number of enzymatic reactions. In particular, O-Phospho-4-hydroxy-L-threonine and oxoglutaric acid can be biosynthesized from 2-oxo-3-hydroxy-4-phosphobutanoic acid and L-glutamic acid; which is catalyzed by the enzyme 3-phosphoserine aminotransferase / phosphohydroxythreonine aminotransferase. In addition, O-Phospho-4-hydroxy-L-threonine can be converted into 2-amino-3-oxo-4-phosphonooxybutyrate; which is mediated by the enzyme 4-hydroxy-L-threonine phosphate dehydrogenase, nad-dependent.
4-(phosphonooxy)-L-threonine is an O-phosphoamino acid and a L-threonine derivative. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a 4-(phosphonatooxy)-L-threonine(2-).
科学的研究の応用
Inhibition and Interaction in Enzymatic Processes
4-(Phosphonooxy)-L-threonine plays a role in the inhibition and interaction with various enzymes. For instance, it's involved in the inhibition of threonine synthase in Escherichia coli. This inhibition has been studied using analogues of homoserine phosphate, which have helped understand the enzyme's interaction mechanisms and potential inhibition pathways for related biochemical processes (Farrington et al., 1993); (Laber et al., 1994).
Applications in Metabolic Engineering
Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum for L-threonine production is another significant application. This process involves genetically modifying these microorganisms to optimize the production of L-threonine, an essential amino acid with wide industrial applications (Dong et al., 2011).
Synthesis of Nucleoside and Nucleotide Analogues
4-(Phosphonooxy)-L-threonine is utilized in the synthesis of acyclic nucleoside and nucleotide analogues. These compounds have applications in medical research, particularly in the development of antiviral drugs. The process leverages nonracemic amino alcohols derived from common amino acids for assembling these analogues with controlled absolute stereochemistry (Jeffery et al., 2000).
Enzyme Catalysis and Biochemical Synthesis
The compound is involved in enzyme-catalyzed reactions for producing β-hydroxy-α-amino acids, crucial in synthesizing pharmaceuticals like thiamphenicol. Threonine aldolases from various bacterial and fungal species are characterized and utilized as biocatalysts in this synthesis process, demonstrating the compound's importance in enzymatic reactions and biochemical synthesis (Wang et al., 2020); (Dückers et al., 2010).
Role in Protease Inhibition
4-(Phosphonooxy)-L-threonine is instrumental in developing protease inhibitors. These inhibitors are used to study protease function and activity in various diseases, including diabetes and cancer. The compound's structure, mimicking the transition state of peptide bond hydrolysis, makes it an effective inhibitor for serine proteases (Grzywa & Sieńczyk, 2012).
特性
分子式 |
C4H10NO7P |
|---|---|
分子量 |
215.1 g/mol |
IUPAC名 |
(2S,3S)-2-amino-3-hydroxy-4-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H10NO7P/c5-3(4(7)8)2(6)1-12-13(9,10)11/h2-3,6H,1,5H2,(H,7,8)(H2,9,10,11)/t2-,3+/m1/s1 |
InChIキー |
FKHAKIJOKDGEII-GBXIJSLDSA-N |
異性体SMILES |
C([C@H]([C@@H](C(=O)O)N)O)OP(=O)(O)O |
SMILES |
C(C(C(C(=O)O)N)O)OP(=O)(O)O |
正規SMILES |
C(C(C(C(=O)O)N)O)OP(=O)(O)O |
物理的記述 |
Solid |
同義語 |
4-(phosphohydroxy)-L-threonine 4-phospho-hydroxy-threonine 4-phosphohydroxythreonine 4-phosphothreonine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





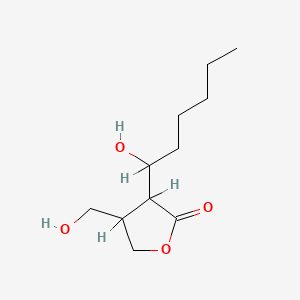
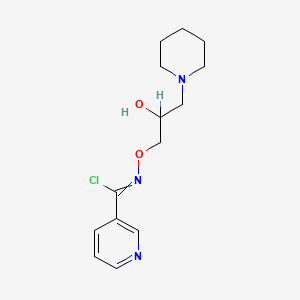

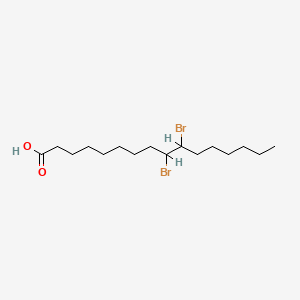
![N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1205803.png)
![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)

